6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers) 6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18008143
InChI: InChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/i12D2
SMILES:
Molecular Formula: C18H20FNO2
Molecular Weight: 303.4 g/mol

6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)

CAS No.:

Cat. No.: VC18008143

Molecular Formula: C18H20FNO2

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers) -

Specification

Molecular Formula C18H20FNO2
Molecular Weight 303.4 g/mol
IUPAC Name 2-(benzylamino)-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol
Standard InChI InChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/i12D2
Standard InChI Key UWHPUMRASBVSQY-XUWBISKJSA-N
Isomeric SMILES [2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)NCC3=CC=CC=C3
Canonical SMILES C1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a benzopyran core substituted with a fluorine atom at the 6-position and a benzylamino-methyl group at the alpha position of the methanol side chain. The inclusion of two deuterium atoms at the methanol moiety distinguishes it from its non-labelled counterpart, enhancing its utility in isotopic tracing studies. The IUPAC name, 2-(benzylamino)-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol, reflects this substitution pattern.

Key Structural Features:

  • Benzopyran backbone: A fused bicyclic system comprising a benzene ring and a dihydropyran ring.

  • Fluorine substituent: Enhances metabolic stability and bioavailability through electronic effects.

  • Deuterium labelling: Introduced at the C-2 position of the ethanol side chain to facilitate pharmacokinetic studies .

Synthesis and Manufacturing

Production Methodology

This compound is synthesized via a multi-step process involving:

  • Formation of the benzopyran core: Achieved through cyclization of a substituted 2-hydroxyacetophenone derivative.

  • Introduction of the benzylamino-methyl group: Via reductive amination using benzylamine and a formaldehyde equivalent.

  • Deuterium incorporation: Achieved through hydrogen-deuterium exchange or by using deuterated reagents during the reduction step .

The diastereomeric mixture arises from the chiral center at the methanol-bearing carbon, necessitating chromatographic separation if individual stereoisomers are required.

Applications in Pharmaceutical Research

Role in Nebivolol Synthesis

Nebivolol, a third-generation beta-blocker, requires isotopic labelling for:

  • Metabolic profiling: Tracking absorption, distribution, metabolism, and excretion (ADME) in preclinical studies.

  • Drug-drug interaction studies: Identifying enzymatic pathways involved in Nebivolol metabolism.

The deuterated analogue enables precise quantification using mass spectrometry due to its distinct isotopic signature.

Broader Implications

  • Isotope effect studies: Investigating how deuterium substitution affects pharmacological activity and stability.

  • Reference standards: Serving as internal standards in bioanalytical assays to ensure accuracy and reproducibility.

Hazard CategoryRisk Statement
Acute Toxicity (Oral)H302: Harmful if swallowed
Skin SensitizationH317: May cause allergic skin reactions

Regulatory Compliance

  • Controlled substance: Export and use may require permits under national chemical regulations .

  • Documentation: Safety Data Sheets (SDS) and certification of analysis (CoA) must accompany shipments .

Research Findings and Future Directions

Current Knowledge Gaps

While the compound’s role as a synthetic intermediate is well-documented, limited data exist on:

  • Diastereomer-specific activity: Potential differences in reactivity or biological activity between stereoisomers.

  • Long-term stability: Degradation pathways under various storage conditions.

Emerging Opportunities

  • Green chemistry approaches: Developing solvent-free or catalytic methods to improve synthesis efficiency.

  • Expanded isotopic labelling: Incorporating carbon-13 or nitrogen-15 for multi-isotope tracer studies.

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